molecular formula C38H48N8O6S2 B050624 Patellamide D CAS No. 120853-15-8

Patellamide D

Cat. No. B050624
M. Wt: 777 g/mol
InChI Key: HZUISCIYFHWTKA-WLCQTKGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Patellamide D is a cyclic peptide that was first isolated from the marine ascidian Lissoclinum patella. It is a natural product that has been found to possess potent biological activities, including antiviral, antifungal, and anticancer properties. Patellamide D has therefore attracted a lot of attention from the scientific community, and research into its synthesis, mechanism of action, and potential applications is ongoing.

Scientific Research Applications

1. Complex Formation with Copper Ions

Patellamide D is known for its ability to form complexes with copper(II) ions. Studies have shown that it reacts with CuCl2 and triethylamine in acetonitrile to form mononuclear and binuclear copper(II) complexes. The role of solvents in stabilizing these metal ion complexes and influencing their chemical reactivities has been emphasized (van den Brenk et al., 2004).

2. Role in Overcoming Multidrug Resistance

Patellamide D has been identified as a resistance-modifying agent in multidrug-resistant human leukemic cell lines. It has shown efficacy in reducing the inhibitory concentration of various drugs, suggesting its potential in cancer treatment strategies (Williams & Jacobs, 1993).

3. Cytotoxicity and Potential Anticancer Properties

The isolation of Patellamide D has led to the discovery of its cytotoxic properties against fibroblast and tumor cell lines. This highlights its potential in the development of novel anticancer therapies (Degnan et al., 1989).

4. Structural Studies and Synthetic Approaches

Significant research has gone into understanding the structure of Patellamide D, leading to efforts in its total synthesis. Such studies are crucial for the development of synthetic analogs for therapeutic applications (Hamada, Shibata, & Shioiri, 1985).

5. Understanding the Biosynthetic Pathway

Research has also focused on the biosynthetic pathways of Patellamide D, especially its production by the cyanobacterium Prochloron. Understanding this pathway is essential for exploring the biological roles of patellamides and their potential applications (Schmidt et al., 2005).

6. Role in Ascidian-Prochloron Symbiosis

Studies have been conducted to understand the functional roles of Patellamides in the symbiotic relationship between ascidians and Prochloron. This research is crucial for comprehending the ecological and biological significance of these compounds (Baur et al., 2022).

properties

CAS RN

120853-15-8

Product Name

Patellamide D

Molecular Formula

C38H48N8O6S2

Molecular Weight

777 g/mol

IUPAC Name

(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4,18-bis[(2S)-butan-2-yl]-7,21,25-trimethyl-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone

InChI

InChI=1S/C38H48N8O6S2/c1-8-18(3)27-35-45-29(21(6)51-35)33(49)39-20(5)37-41-25(16-53-37)31(47)43-28(19(4)9-2)36-46-30(22(7)52-36)34(50)40-24(15-23-13-11-10-12-14-23)38-42-26(17-54-38)32(48)44-27/h10-14,16-22,24,27-30H,8-9,15H2,1-7H3,(H,39,49)(H,40,50)(H,43,47)(H,44,48)/t18-,19-,20+,21+,22+,24+,27-,28-,29-,30-/m0/s1

InChI Key

HZUISCIYFHWTKA-WLCQTKGUSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)[C@@H](C)CC)CC6=CC=CC=C6

SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6

Canonical SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6

Other CAS RN

120853-15-8

synonyms

patellamide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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